molecular formula C17H16ClN5OS B10995232 N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-4-(5-methyl-1H-tetrazol-1-yl)benzamide

N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-4-(5-methyl-1H-tetrazol-1-yl)benzamide

Cat. No.: B10995232
M. Wt: 373.9 g/mol
InChI Key: DJGRYKDYHWJXKC-UHFFFAOYSA-N
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Description

N-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-4-(5-methyl-1H-tetrazol-1-yl)benzamide is a synthetic benzamide derivative featuring a tetrazole ring and a sulfanyl-linked 4-chlorophenyl substituent. The compound’s structure integrates three critical pharmacophores:

  • Benzamide core: Provides a planar aromatic scaffold for intermolecular interactions.
  • 5-Methyltetrazole: Acts as a bioisostere for carboxylic acids, enhancing metabolic stability and hydrogen-bonding capacity.

Properties

Molecular Formula

C17H16ClN5OS

Molecular Weight

373.9 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)sulfanylethyl]-4-(5-methyltetrazol-1-yl)benzamide

InChI

InChI=1S/C17H16ClN5OS/c1-12-20-21-22-23(12)15-6-2-13(3-7-15)17(24)19-10-11-25-16-8-4-14(18)5-9-16/h2-9H,10-11H2,1H3,(H,19,24)

InChI Key

DJGRYKDYHWJXKC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=C(C=C2)C(=O)NCCSC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

  • Starting from 4-chlorobenzoic acid, a six-step synthesis yields the compound.
  • The steps involve esterification, hydrazination, salt formation, and cyclization.
  • Detailed reaction conditions and industrial production methods would require further investigation.
  • Chemical Reactions Analysis

    • The compound may undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions depend on the specific reaction type.
    • Major products formed would vary based on the reaction pathway.
  • Scientific Research Applications

    • In chemistry: Investigate its reactivity, stability, and potential as a building block for other compounds.
    • In biology: Explore its interactions with enzymes, receptors, or cellular processes.
    • In medicine: Assess its pharmacological properties, such as antiviral or anti-inflammatory effects.
    • In industry: Consider its use in agrochemicals or pharmaceuticals.
  • Mechanism of Action

    • The compound likely interacts with specific molecular targets.
    • Further studies are needed to elucidate its precise mechanism.
  • Comparison with Similar Compounds

    Comparative Analysis with Structural Analogs

    Structural Features and Functional Group Variations

    The compound’s closest analogs include 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (compounds [7–9] in ) and S-alkylated 1,2,4-triazoles (compounds [10–15]). Key differences are summarized below:

    Feature Target Compound Triazole-Thiones [7–9] S-Alkylated Triazoles [10–15]
    Core Heterocycle Tetrazole (1H-tetrazol-1-yl) 1,2,4-Triazole 1,2,4-Triazole with S-alkylation
    Sulfur Functionality Sulfanyl (-S-) Sulfonyl (-SO2-) Sulfonyl (-SO2-) + thioether (-S-)
    Aromatic Substitutent 4-Chlorophenyl 2,4-Difluorophenyl 2,4-Difluorophenyl + fluorophenyl ketone
    Key Spectral Bands C=O (benzamide, ~1660–1680 cm⁻¹) C=S (1247–1255 cm⁻¹) C=O (ketone, ~1660–1680 cm⁻¹)

    Key Observations :

    • The tetrazole ring in the target compound offers distinct electronic properties compared to triazoles, including higher dipole moments and nitrogen density, which may enhance polar interactions in biological systems.
    • The absence of a 2,4-difluorophenyl group (common in analogs) may reduce steric hindrance, favoring binding to compact active sites.

    Electronic and Spectral Comparisons

    Infrared Spectroscopy (IR):
    • Target Compound : Expected C=O stretch (benzamide) at ~1660–1680 cm⁻¹ and C-S stretch (sulfanyl) at ~600–700 cm⁻¹.
    • Triazole-Thiones [7–9] : Show C=S stretches at 1247–1255 cm⁻¹ and lack C=O bands due to cyclization .
    • S-Alkylated Triazoles [10–15] : Reintroduce C=O (ketone) at ~1660–1680 cm⁻¹, alongside sulfonyl vibrations (~1350 cm⁻¹).
    Nuclear Magnetic Resonance (NMR):
    • The tetrazole proton in the target compound (N-CH3) would resonate at δ ~3.8–4.2 ppm (¹H-NMR), distinct from triazole NH protons (δ ~10–12 ppm) in analogs .

    Computational and Crystallographic Insights

    • Electrostatic Potential (ESP): Tools like Multiwfn could quantify differences in electron density between the tetrazole (electron-deficient due to aromaticity) and triazole-thiones (electron-rich at sulfur).
    • twisted triazole systems.

    Biological Activity

    N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-4-(5-methyl-1H-tetrazol-1-yl)benzamide, a compound with significant structural complexity, has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

    Chemical Structure and Properties

    The compound's structure can be described as follows:

    • Molecular Formula : C16H18ClN5S
    • Molecular Weight : 355.87 g/mol
    • Key Functional Groups :
      • Sulfanyl group (–S–)
      • Tetrazole ring
      • Benzamide moiety

    This unique combination of functional groups suggests potential for diverse biological interactions.

    Antidiabetic Potential

    Recent studies have indicated that compounds similar to this compound exhibit significant antidiabetic properties. For instance, derivatives of benzamides have been shown to inhibit enzymes such as α-glucosidase and α-amylase, which are crucial in carbohydrate metabolism.

    Table 1: Inhibitory Activity of Benzamide Derivatives

    CompoundIC50 (μM)Target Enzyme
    Compound A10.75 ± 0.52α-glucosidase
    Compound B39.48 ± 0.80α-amylase
    This compoundTBDTBD

    Note: TBD indicates that specific IC50 values for the compound need further investigation.

    In vitro studies have demonstrated that the presence of electron-donating and electron-withdrawing groups significantly influences the inhibitory activity against these enzymes, suggesting a structure-activity relationship (SAR) that can be exploited in drug design.

    Anticancer Activity

    The compound has also been evaluated for its anticancer properties. Research indicates that benzamide derivatives can induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival.

    Case Study: Anticancer Activity Assessment

    In a study involving human cancer cell lines, this compound was tested for its efficacy:

    • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
    • Results : The compound exhibited dose-dependent cytotoxicity, with significant reductions in cell viability at higher concentrations.

    Mechanistic Insights

    The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

    • Enzyme Inhibition : The compound's structural features allow it to bind effectively to active sites on target enzymes, inhibiting their function.
    • Cell Signaling Modulation : Interactions with cellular receptors may alter signaling pathways, leading to changes in cell proliferation and apoptosis.

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